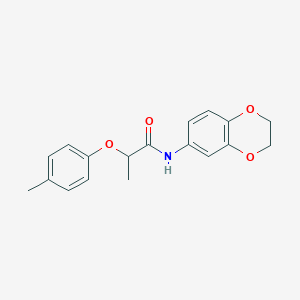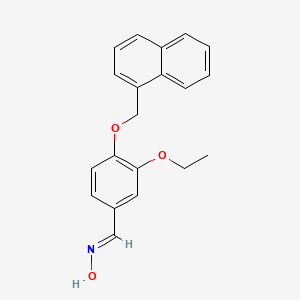![molecular formula C13H17N3O2S B5504276 4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)
4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thienopyrimidines are a class of heterocyclic compounds that have garnered attention for their potential in various applications due to their unique structure and properties. The specific compound is part of this family, known for its complex synthesis and distinctive chemical behavior.
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves multi-step chemical reactions. For instance, Wagner, Vieweg, and Leistner (1993) describe the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, which, though not directly the same, shares a similar pathway with our compound, highlighting the complexity and versatility of thienopyrimidine synthesis methods (Wagner, G., Vieweg, H., & Leistner, S., 1993). Akramov et al. (2016) also explore the synthesis of related thieno[2,3-d]pyrimidine-4-ones, indicating the importance of precise conditions for obtaining desired substituents and structures (Akramov, D., Zhurayev, B., Urakov, B., & Elmuradov, B., 2016).
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives, including our compound, often displays strong stacking interactions, as noted by Tsiveriotis et al. (1995) in their study of a similar thienopyrimidine derivative. Such interactions significantly influence the compound's stability and reactivity (Tsiveriotis, P., Hadjiliadis, N., Dahan, F., & Laussac, J., 1995).
Chemical Reactions and Properties
The chemical reactivity of thienopyrimidines includes interactions with various reagents to yield a wide range of derivatives. Kolisnyk et al. (2015) discuss the antimicrobial activity of certain thienopyrimidine derivatives, indicating their chemical versatility and potential in medicinal chemistry (Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V., 2015).
Physical Properties Analysis
The physical properties of thienopyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. The detailed crystallographic analysis by Ji (2006) provides insights into the structural specifics that dictate these physical properties (Ji, S., 2006).
Applications De Recherche Scientifique
Heterocyclic Studies
- Studies have explored the conversion of thieno[2,3-d]pyrimidine derivatives, closely related to 4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, into thieno[2,3-d:4,5-d′]dipyrimidines using various reagents, revealing insights into the chemical properties and reactivity of these compounds (Clark & Hitiris, 1984).
Synthesis and Cytotoxic Activity
- Research has been conducted on the synthesis of derivatives similar to the specified compound and their cytotoxic activities. These studies are crucial in exploring the potential medical applications of these compounds, particularly in cancer research (Deady et al., 2003).
Crystallography
- Investigations into cocrystals involving compounds structurally similar to 4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid have been conducted. This research enhances understanding of crystal structures, which is significant for pharmaceutical and material science applications (Rajam et al., 2018).
Antimicrobial Activity
- Synthesis of novel derivatives of thieno[2,3-d]pyrimidine and their antimicrobial activities have been examined, indicating potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).
Chemical Synthesis
- Research into the synthesis of pyrimidine-5-carboxylic acids and their derivatives, closely related to the target compound, provides valuable insights into the chemical synthesis methods and the properties of these compounds (Kress, 1994).
Metal Complexes
- Studies on complexes involving thieno[2,3-d]pyrimidine derivatives offer insights into the interactions between these compounds and metals, which is significant for understanding their potential applications in catalysis and material sciences (Tsiveriotis et al., 1994).
Synthesis of Novel Derivatives
- Research has been done on synthesizing new derivatives of thieno[2,3-d]pyrimidine-4-ones, which could lead to the discovery of new chemical entities with potential applications in various fields (Akramov et al., 2016).
Mécanisme D'action
Orientations Futures
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .
Propriétés
IUPAC Name |
4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-5-16(6-2)11-9-7(3)10(13(17)18)19-12(9)15-8(4)14-11/h5-6H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLYEVCCFYMGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C(=C(SC2=NC(=N1)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)


![6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)
![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)



![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)
